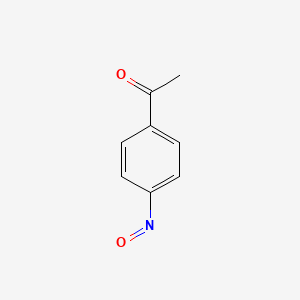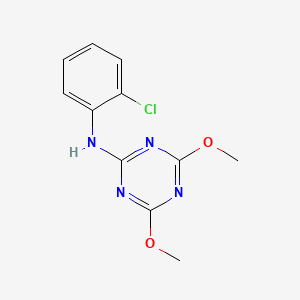![molecular formula C14H20N2O B13742675 N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine is a compound belonging to the class of organic compounds known as tryptamines and derivatives. These compounds are characterized by an indole ring substituted at the 3-position by an ethanamine group. The compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine typically involves the reaction of 5-methoxyindole with ethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as methanol or ethanol. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine include:
- 5-methoxy-N,N-dimethyltryptamine
- 5-methoxy-N,N-diisopropyltryptamine
- 5-methoxytryptamine
- Melatonin
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H20N2O/c1-4-16(5-2)10-11-9-15-14-7-6-12(17-3)8-13(11)14/h6-9,15H,4-5,10H2,1-3H3 |
InChI Key |
UWLMCOZNTRLVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




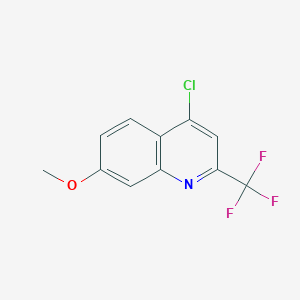
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
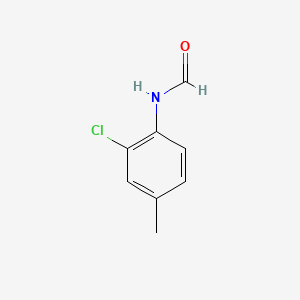
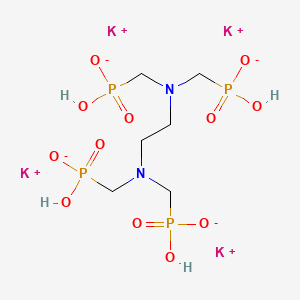
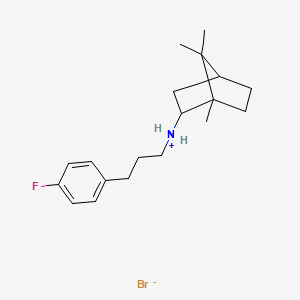



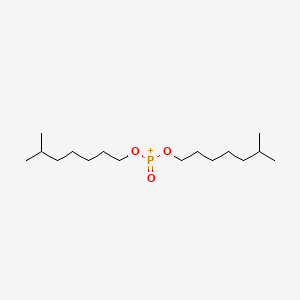
![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
